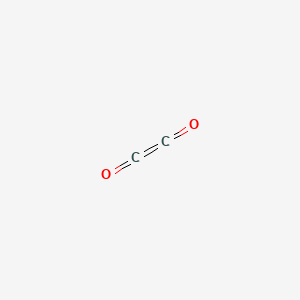

Ethene-1,2-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethene-1,2-dione, also known as ethylenedione, is a chemical compound with the formula C2O2. It is an oxide of carbon and can be described as the carbon-carbon covalent dimer of carbon monoxide. This compound is also referred to as dicarbon dioxide, carbon peroxide, or oxygen percarbide . This compound is a highly reactive and transient molecule, making it a subject of interest in theoretical and experimental chemistry.

準備方法

The synthesis of ethene-1,2-dione has been a challenging task for chemists. The existence of this compound was first suggested in 1913, but it eluded synthesis for over a century . In 2015, researchers reported the creation of this compound by using laser light to eject an electron from the corresponding stable singly-charged anion C2O2− . the reported spectrum was later found to match that of the oxyallyl diradical, formed by rearrangement or disproportionation under high-energy experimental conditions . Recent theoretical computations suggest that the in situ preparation and characterization of this compound may be possible through low-energy free-electron induced single-molecule engineering .

化学反応の分析

Ethene-1,2-dione undergoes various types of chemical reactions, including oxidation, reduction, and cycloaddition reactions. The compound can be described as a diradical with an electronic structure motif similar to the oxygen molecule . When distorted away from its equilibrium geometry, the potential surfaces of the triplet and singlet states intersect, allowing for intersystem crossing to the singlet state, which dissociates to two ground-state carbon monoxide molecules . The mono anion of this compound, OCCO−, and the dianion C2O2−2, called acetylenediolate, are both stable .

科学的研究の応用

Ethene-1,2-dione has several scientific research applications, particularly in the fields of chemistry and materials science. One notable application is its use in the adsorption studies on materials based on graphene. Researchers have investigated the feasibility of this compound as an intermediate state in the transformation of carbon dioxide into hydrocarbons . Additionally, this compound has been studied for its potential use in the development of novel metal-organic frameworks and covalent organic frameworks .

作用機序

The mechanism of action of ethene-1,2-dione involves its highly reactive diradical nature. The compound’s electronic structure allows for intersystem crossing between the triplet and singlet states, leading to its dissociation into carbon monoxide molecules . This transient nature makes this compound a challenging yet intriguing molecule for theoretical and experimental studies.

類似化合物との比較

Ethene-1,2-dione can be compared to other similar compounds, such as glyoxylic acid (H(C=O)COOH) and ethenone (H2C=C=O), which can be thought of as related structures . Additionally, compounds like cyclobutene-1,2-dione and 1,2-bis(3,4-dimethylthiophene) are structurally similar and have been studied for their unique properties

特性

CAS番号 |

4363-38-6 |

|---|---|

分子式 |

C2O2 |

分子量 |

56.02 g/mol |

InChI |

InChI=1S/C2O2/c3-1-2-4 |

InChIキー |

FONOSWYYBCBQGN-UHFFFAOYSA-N |

正規SMILES |

C(=C=O)=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)

![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)

amino}benzene](/img/structure/B14147156.png)

![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)

![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)

![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)